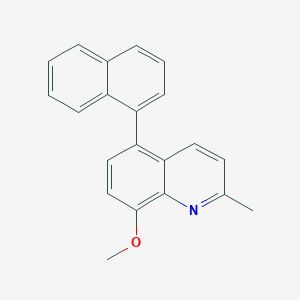
8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methoxy group at the 8th position, a methyl group at the 2nd position, and a naphthyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be adapted to create the quinoline core, followed by functional group modifications to introduce the methoxy, methyl, and naphthyl substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or copper may be employed to facilitate specific reaction steps, and purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline exerts its effects is often related to its ability to interact with biological macromolecules. For instance, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby affecting cellular pathways .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Methoxyquinoline: Lacks the naphthyl and methyl substituents.
2-Methylquinoline: Lacks the methoxy and naphthyl substituents.
5-Naphthylquinoline: Lacks the methoxy and methyl substituents.
Uniqueness: 8-Methoxy-2-methyl-5-(naphthalen-1-yl)quinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in medicinal chemistry and materials science .
Properties
CAS No. |
665041-97-4 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
8-methoxy-2-methyl-5-naphthalen-1-ylquinoline |
InChI |
InChI=1S/C21H17NO/c1-14-10-11-19-18(12-13-20(23-2)21(19)22-14)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,1-2H3 |
InChI Key |
KQORWNKDVDLQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


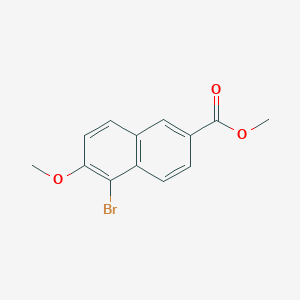
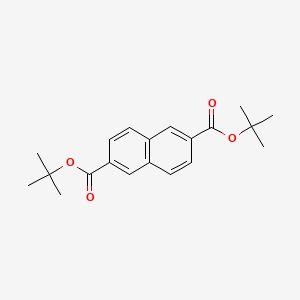

![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)

![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)

![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)

acetate](/img/structure/B12548326.png)
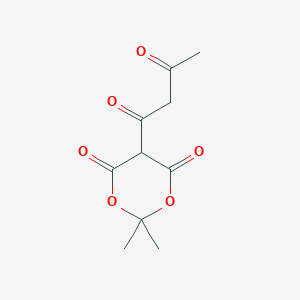
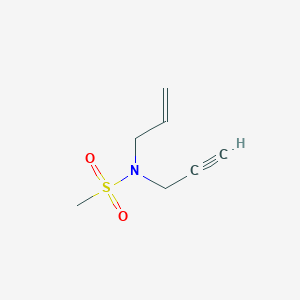
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)

